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Trihydroxysilane

Sol-gel chemistry Siloxane network topology Porous materials

Trihydroxysilane (HSi(OH)₃, CAS 14044-95-2, also known as silanetriol) is a trifunctional silanol monomer bearing three hydroxyl groups and one hydride (Si–H) substituent on a central silicon atom. It is a pivotal reactive intermediate in sol-gel chemistry, surface silanization, and organosilicon network formation, typically generated in situ via hydrolysis of trialkoxysilanes or trichlorosilanes.

Molecular Formula H4O3Si
Molecular Weight 80.115 g/mol
Cat. No. B8329748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrihydroxysilane
Molecular FormulaH4O3Si
Molecular Weight80.115 g/mol
Structural Identifiers
SMILESO[SiH](O)O
InChIInChI=1S/H4O3Si/c1-4(2)3/h1-4H
InChIKeyDAHWFTWPSFSFMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trihydroxysilane (Silanetriol) for Sol-Gel and Surface Functionalization: A Reactive Trifunctional Silanol Monomer


Trihydroxysilane (HSi(OH)₃, CAS 14044-95-2, also known as silanetriol) is a trifunctional silanol monomer bearing three hydroxyl groups and one hydride (Si–H) substituent on a central silicon atom [1]. It is a pivotal reactive intermediate in sol-gel chemistry, surface silanization, and organosilicon network formation, typically generated in situ via hydrolysis of trialkoxysilanes or trichlorosilanes [2]. Its molecular formula is H₃O₃Si with a molecular weight of approximately 79.1 g/mol [1]. The Si–H bond intrinsically differentiates it from the fully hydroxylated tetrahydroxysilane (Si(OH)₄) and from alkoxysilane precursors such as tetraethoxysilane (TEOS) or methyltriethoxysilane (MTES), imparting unique polycondensation behavior and enabling post-functionalization pathways not available to fully oxidized analogs.

Why Trihydroxysilane Cannot Be Swapped for TEOS, TMOS, or Tetrahydroxysilane: Architecture, Kinetics, and Functionality Differences


Trihydroxysilane and its organo-derivatives occupy a distinct chemical space that precludes simple interchange with other silane monomers. Where tetrahydroxysilane (Si(OH)₄) produces dense, highly cross-linked silica networks with small siloxane rings, trihydroxysilane yields silsesquioxane cluster- and sheet-based networks with higher porosity and fundamentally different thermal behavior [1]. Where methoxysilanes require a rate-limiting two-step hydrolysis–condensation sequence for surface grafting, trihydroxysilanes condense directly with surface silanols, producing dramatically faster coating kinetics [2]. The Si–H bond further enables post-functionalization chemistry (e.g., hydrosilylation) that is unavailable with TEOS, TMOS, or Si(OH)₄. These quantifiable divergences in network topology, reaction kinetics, and chemical functionality mean that substituting trihydroxysilane with an in-class analog without re-optimizing the entire process will yield different material properties, slower processing, or a complete loss of the desired functional outcome.

Quantitative Differentiation Evidence for Trihydroxysilane Against Its Closest Analogs


Network Architecture: Trihydroxysilane Forms Silsesquioxane Clusters; Tetrahydroxysilane Forms Dense Silica Networks

In reactive molecular dynamics simulations under identical conditions, trihydroxysilane (TriHS) and tetrahydroxysilane (TetraHS) produce fundamentally different polycondensation architectures. TetraHS forms denser solids with smaller siloxane rings and a greater concentration of siloxane bridges. TriHS instead produces networks of silsesquioxane clusters and sheets [1]. TriHS required up to 2.5 ns (50 iterations) to reach its final density, whereas TetraHS reached the densification threshold in approximately 100 ps (2 iterations)—a ~25-fold longer time for TriHS to achieve terminal density [1]. Initial densities ranged from 0.60 to 0.74 g/cm³ for both monomer types [1]. This architectural divergence directly impacts porosity, mechanical properties, and transport behavior in the resulting solid.

Sol-gel chemistry Siloxane network topology Porous materials

Surface Grafting Kinetics: Hydroxysilanes Are Dramatically Faster Than Methoxysilanes

In a direct simulation comparison of dodecyltrihydroxysilane (DTHS) against dodecyltrimethoxysilane (DTMS) on hydroxylated silica, the kinetics of silica silanization by hydroxysilanes was observed to be much faster than for methoxysilanes [1]. The mechanistic origin is that hydroxysilanes undergo direct condensation with surface-bound silanols, whereas methoxysilanes must proceed through a two-step hydrolysis–condensation mechanism [1]. At a grafting density of 0.5 grafts/nm², approximately 80% of sorbed silanes were chemisorbed for both silane classes, but the time required to reach this density was substantially shorter for DTHS [1]. The extrapolated maximum grafting density for DTMS was 3.2 grafts/nm² at full surface coverage [1]. The final monolayer morphologies were similar, indicating that hydroxysilanes achieve equivalent coating quality with a faster process window [1].

Surface functionalization Silanization kinetics Monolayer formation

Self-Catalyzed Condensation: Aminopropyltrihydroxysilane Enables Catalyst-Free Polymerization

Density functional theory (DFT) calculations comparing the initial stages of polycondensation revealed that (3-aminopropyl)trihydroxysilane exhibits a unique self-catalysis capability: its amine tail group acts as a proton acceptor, facilitating proton transfer that triggers polymerization [1]. In direct contrast, thiolpropyltrihydroxysilane and the solvent isopropanol do not promote proton transfer under identical conditions [1]. This self-catalytic behavior means that aminopropyltrihydroxysilane can initiate and propagate condensation without requiring an external acid or base catalyst.

Self-catalysis Aminosilane Protective coatings

Adsorption Selectivity on Metal Oxides: Tail-Group Chemistry Dictates Binding Strength Hierarchy

Molecular dynamics simulations at 298 K comparing the adsorption of organo-trihydroxysilanes on the polar ZnO (0001̄) surface established a clear adsorption-strength hierarchy: aminopropyltrihydroxysilane > thiolpropyltrihydroxysilane > octyltrihydroxysilane [1]. Aminopropyltrihydroxysilane adopts a single preferred orientation with two hydroxyl groups and the amino tail group simultaneously contacting the ZnO surface, maximizing binding energy [1]. Octyltrihydroxysilane, by contrast, exhibits two distinct, energetically different orientations with only partial surface contact, resulting in the weakest adsorption [1]. Thiolpropyltrihydroxysilane shows intermediate behavior [1].

Metal oxide surface modification Adsorption energy Corrosion protection

Aqueous Neutral-pH Processability: Water-Stable Silanetriols Enable Solvent-Free Surface Modification

Sterically hindered silanetriols (e.g., tert-butyl silanetriol) are stable in neutral aqueous media and can deposit hydrophobic/oleophilic coatings directly from water, bypassing the organic solvents and acid/base catalysts required by conventional alkoxysilanes such as TEOS [1]. The modified glass surfaces exhibit contact angles of approximately 90° for water and approximately 60° for formamide and diiodomethane [1]. These coatings can be further patterned by UV/ozone treatment to create hydrophilic/hydrophobic compartments [1]. This aqueous-processable deposition contrasts sharply with TEOS-based sol-gel methods, which typically require alcohol-water mixtures and acid or base catalysis.

Green chemistry Aqueous coating Contact angle

Thermal Densification Susceptibility: Trihydroxysilane-Derived Solids Shrink More Than Tetrahydroxysilane-Derived Solids

Post-drying thermal treatment simulations revealed that solids polycondensed from tetrahydroxysilane (TetraHS), which have inherently lower porosity and lower residual silanol content, are less susceptible to shrinkage during heat treatment [1]. In contrast, trihydroxysilane (TriHS)-derived solids, characterized by higher porosity and greater residual silanol concentration, undergo more pronounced densification upon heating [1]. This differential thermal behavior is a direct consequence of the distinct network architectures identified in the same study: TetraHS forms compact, highly bridged networks, while TriHS forms more open silsesquioxane cluster-based structures [1].

Thermal treatment Gel densification Porosity control

Evidence-Based Application Scenarios Where Trihydroxysilane Derivatives Provide a Verifiable Advantage


Porous Low-k Dielectric Films via Silsesquioxane Network Formation

Trihydroxysilane polycondenses into silsesquioxane cluster- and sheet-based networks with inherently higher porosity than the dense, highly bridged silica obtained from tetrahydroxysilane [1]. This controlled microporosity, combined with the faster thermal shrinkage that allows post-deposition density tuning, makes TriHS an attractive precursor for spin-on low-dielectric-constant (low-k) films in microelectronic interconnect applications [1].

High-Throughput Industrial Silanization Using Direct-Condensation Grafting

Dodecyltrihydroxysilane (DTHS) grafts to hydroxylated silica surfaces via direct silanol condensation, bypassing the rate-limiting hydrolysis step required by dodecyltrimethoxysilane (DTMS). This mechanistic advantage translates to substantially faster monolayer formation while achieving equivalent chemisorption ratios (~80% at 0.5 grafts/nm²) and similar final coating morphology [2]. Industrial coating lines can leverage this kinetic advantage to reduce process cycle time without sacrificing coating quality.

Catalyst-Free Aminosilane Protective Coatings on Metals

Aminopropyltrihydroxysilane self-catalyzes its condensation polymerization because the amine tail group facilitates proton transfer [3]. This eliminates the need for external acid or base catalysts in coating formulations, reducing component count and avoiding catalyst-induced corrosion risks. Combined with the strong adsorption of aminopropyltrihydroxysilane on polar metal oxide surfaces such as ZnO [4], this makes it a compelling candidate for single-component, catalyst-free corrosion-protection primers on zinc, galvanized steel, and aluminum.

VOC-Free Aqueous Surface Patterning for Biosensor and Diagnostic Substrates

Sterically hindered silanetriols such as tert-butyl silanetriol are stable in neutral aqueous media, enabling deposition of hydrophobic coatings (water contact angle ~90°) directly from water without organic co-solvents [5]. These coatings can be UV/ozone-patterned to create spatially defined hydrophilic/hydrophobic compartments [5], making them suitable for manufacturing protein or DNA microarray substrates under environmentally benign, regulatory-compliant conditions where conventional TEOS-based sol-gel processes would require organic solvents.

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